3alpha-Akebonoic acid
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Overview
Description
3alpha-Akebonoic acid is a type of triterpenoid . It has a molecular weight of 440.7 and a molecular formula of C29H44O3 . It is usually available in powder form .
Synthesis Analysis
The synthesis of 3alpha-Akebonoic acid is not explicitly mentioned in the search results. .Molecular Structure Analysis
The chemical name of 3alpha-Akebonoic acid is (4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid . The structure is consistent with this name .Physical And Chemical Properties Analysis
3alpha-Akebonoic acid is a powder with a molecular weight of 440.7 and a molecular formula of C29H44O3 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications
Role in Prostate Carcinoma : 3alpha-HSD, part of the aldo-keto reductase superfamily and named AKR1C3, is significantly expressed in the human prostate. Its overexpression is closely associated with prostate carcinoma. AKR1C3 may regulate the balance of androgens and hence the trans-activation of the androgen receptor in prostate tissues, potentially affecting prostate cancer progression and treatment (Fung et al., 2006).
Potential Target for Dietary Flavonoids : AKR1C3 has been identified as a potential target for the inhibitory effect of dietary flavonoids. This discovery suggests its significance in treating or preventing hormone-dependent malignancies like prostate and breast cancer. Certain dietary phytoestrogens have been reported to inhibit AKR1C3 in low micromolar concentrations, indicating a possible avenue for therapeutic intervention (Škarydová et al., 2009).
Involvement in Steroid Hormone Metabolism : 3alpha-HSD isoforms (AKR1C1-AKR1C4) have been studied for their role in the inactivation and formation of male and female sex hormones. These isoforms exhibit a wide range of activities, including acting as NAD(P)(H)-dependent 3-, 17-, and 20-ketosteroid reductases and hydroxysteroid oxidases. This highlights their potential role in modulating levels of active androgens, estrogens, and progestins in various tissues (Penning et al., 2000).
Prostaglandin D2 11-Ketoreductase Activity : AKR1C3 also acts as prostaglandin D2 11-ketoreductase, suggesting its involvement in prostaglandin metabolism. This activity is significant as prostaglandins are involved in various physiological processes and pathological conditions (Matsuura et al., 1998).
Applications in Molecular Imaging of Redox Metabolism : A fluorogenic substrate developed for 3alpha-HSD, including human enzymes, offers new tools for molecular imaging of redox metabolism. This substrate is highly selective for 3alpha-HSD enzymes and can be used in studying enzyme activity and potential applications in medical diagnostics and research (Yee et al., 2004).
Target for Alzheimer’s Disease Therapeutics : 3-α-akebonoic acid (3AA) interferes with the interaction between BACE1 and γ-secretase subunit presenilin-1 (PS1) and reduces Aβ production. This discovery positions 3AA and its structural analogs as promising strategies for Alzheimer’s disease therapeutics (Cui et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O3/c1-18-9-14-29(24(31)32)16-15-27(5)19(20(29)17-18)7-8-22-26(4)12-11-23(30)25(2,3)21(26)10-13-28(22,27)6/h7,20-23,30H,1,8-17H2,2-6H3,(H,31,32)/t20-,21-,22+,23+,26-,27+,28+,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVVPZWKCNXREE-WPLIZOQJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC(=C)CC5)C(=O)O)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O)C)C)(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3alpha-Akebonoic acid |
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